An In-depth Technical Guide to the Basic Properties of 3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde
An In-depth Technical Guide to the Basic Properties of 3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde
Introduction: The Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This fused bicyclic system, consisting of an imidazole ring fused to a pyridine ring, is found in various natural products, such as cribrostatin 6, isolated from marine sponges.[1] Derivatives of this scaffold have garnered significant interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Furthermore, the unique electronic structure of imidazo[1,5-a]pyridines imparts them with interesting photophysical characteristics, leading to their exploration as fluorescent probes and materials for optoelectronics.[3][4][5]
This guide focuses on a specific derivative, 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde, providing a comprehensive overview of its fundamental properties, a plausible synthetic route, and its potential applications based on the well-established chemistry of the parent scaffold.
Physicochemical Properties
While specific experimental data for 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde is not extensively available in the public domain, we can infer its key physicochemical properties based on the characteristics of the imidazo[1,5-a]pyridine core and the influence of its substituents.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H8N2O | Based on the chemical structure. |
| Molecular Weight | 160.17 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature | Similar heterocyclic aldehydes are typically solids. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water. | The aromatic nature of the core suggests solubility in organic solvents, while the polar carbaldehyde group might impart slight aqueous solubility. |
| pKa | The imidazole nitrogen is expected to be basic. | The lone pair of electrons on the imidazole nitrogen can accept a proton. |
| Chromophoric Properties | The compound is expected to be UV-active and potentially fluorescent. | The extended π-system of the imidazo[1,5-a]pyridine core is known to exhibit fluorescence.[3][5] |
Synthesis of 3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde
A logical and efficient synthetic strategy for 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde involves a two-step process: first, the synthesis of the 3-methylimidazo[1,5-a]pyridine core, followed by the introduction of the carbaldehyde group at the 1-position via a Vilsmeier-Haack reaction.
Step 1: Synthesis of 3-Methylimidazo[1,5-a]pyridine
A reported method for the synthesis of 3-methylimidazo[1,5-a]pyridine involves the cyclocondensation of 2-(aminomethyl)pyridine (also known as 2-picolylamine) with an electrophilically activated nitroalkane, such as nitroethane, in the presence of polyphosphoric acid (PPA) and phosphorous acid.[1]
Experimental Protocol:
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To a flask equipped with a magnetic stirrer, add 2-picolylamine (1.0 mmol), nitroethane (2.0 mmol), 87% polyphosphoric acid (500 mg), and phosphorous acid (500 mg).[1]
-
Heat the reaction mixture to 160 °C and stir for 2 hours.[1]
-
After cooling, pour the mixture into ice-cold water.
-
Neutralize the solution with aqueous ammonia.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-methylimidazo[1,5-a]pyridine.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA) and Phosphorous Acid: This combination serves as a powerful dehydrating and activating agent, facilitating the cyclization reaction.[1]
-
Heat: The reaction requires thermal energy to overcome the activation barrier for the cyclocondensation.
-
Aqueous Work-up and Extraction: This standard procedure is used to separate the product from the reaction medium and inorganic byproducts.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] The imidazo[1,5-a]pyridine ring system is sufficiently electron-rich to undergo this electrophilic substitution, with the C1 position being a likely site of attack.
Experimental Protocol:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) (1.5 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF) (used as both reagent and solvent).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chloroiminium salt (the active electrophile).[7][8]
-
Dissolve 3-methylimidazo[1,5-a]pyridine (1.0 equivalent) in a minimal amount of DMF and add it to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is alkaline.
-
The aldehyde product will precipitate or can be extracted with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validating System:
The success of each step can be validated through standard analytical techniques. The formation of the 3-methylimidazo[1,5-a]pyridine intermediate and the final aldehyde product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. The disappearance of the starting materials and the appearance of new, characteristic signals will indicate the progression and completion of the reactions.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde.
Chemical Reactivity
The reactivity of 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde is dictated by the interplay of the imidazo[1,5-a]pyridine core and the aldehyde functional group.
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The Imidazo[1,5-a]pyridine Core: The heterocyclic ring system is aromatic and can undergo further electrophilic aromatic substitution reactions, although the existing substituents will influence the position of the next substitution. The imidazole nitrogen atom imparts basic properties to the molecule, allowing for protonation and the formation of salts.
-
The Aldehyde Group: The carbaldehyde group is a versatile functional handle for a wide range of chemical transformations:
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Oxidation: Can be readily oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the primary alcohol.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles, such as Grignard reagents, organolithium compounds, and cyanide.
-
Condensation Reactions: Can undergo condensation reactions with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These reactions are fundamental in the synthesis of more complex molecules.
-
Wittig Reaction: Can be converted to an alkene via the Wittig reaction.
-
Diagram of Key Reactions:
Caption: Key chemical transformations of 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde.
Potential Applications in Drug Discovery and Materials Science
The structural features of 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde make it a promising scaffold for the development of novel therapeutic agents and functional materials.
Drug Discovery
The broader class of imidazo[1,5-a]pyridines has demonstrated a wide range of biological activities, suggesting that this derivative could serve as a valuable intermediate or a lead compound in several therapeutic areas:
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Anticancer Agents: Numerous imidazo[1,5-a]pyridine derivatives have been investigated for their anticancer properties.[2][9] Some have been shown to act as inhibitors of tubulin polymerization and the PI3K/Akt pathway, both of which are critical targets in cancer therapy.[9] The aldehyde functionality of 3-methylimidazo[1,5-a]pyridine-1-carbaldehyde can be readily derivatized to generate libraries of compounds for screening against various cancer cell lines.
-
Enzyme Inhibitors: The imidazo[1,5-a]pyridine scaffold has been identified as a core structure in inhibitors of various enzymes. The aldehyde group can be used to introduce pharmacophores that can interact with the active sites of target enzymes.
Materials Science
The fluorescent nature of the imidazo[1,5-a]pyridine core is a key feature that can be exploited in materials science:[3][4][5]
-
Fluorescent Probes: The aldehyde group can be used to conjugate the imidazo[1,5-a]pyridine fluorophore to other molecules, such as biomolecules or polymers, to create fluorescent probes for imaging and sensing applications.
-
Organic Light-Emitting Diodes (OLEDs): The inherent luminescence of this class of compounds makes them potential candidates for use as emitters in OLEDs. Further modification of the core structure can tune the emission color and efficiency.
Conclusion
3-Methylimidazo[1,5-a]pyridine-1-carbaldehyde is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. While specific experimental data for this molecule is limited, its properties and reactivity can be reliably inferred from the well-established chemistry of the imidazo[1,5-a]pyridine scaffold. The synthetic route outlined in this guide is robust and based on well-understood organic reactions. The presence of the reactive aldehyde group provides a gateway for the synthesis of a diverse range of derivatives, making it an attractive building block for the discovery of new drugs and functional materials. Further research into the specific properties and applications of this compound is warranted and is likely to yield valuable scientific insights.
References
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